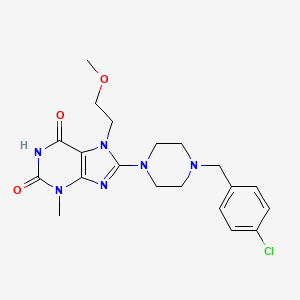

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine derivative featuring a piperazine ring substituted at the 8-position with a 4-(4-chlorobenzyl) group and a 2-methoxyethyl substituent at the 7-position. Its structure integrates key pharmacophoric elements: the purine core, a piperazine linker, and aromatic/alkyl substituents, which are common in adenosine receptor ligands and kinase inhibitors .

Properties

IUPAC Name |

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRNNVDWABYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is of significant interest in pharmacological research due to its potential biological activities. This compound is a member of the piperazine family, which has been extensively studied for various therapeutic applications, including neuropharmacological effects and enzyme inhibition.

- Molecular Formula : C20H25ClN6O3

- Molecular Weight : 432.91 g/mol

- Purity : Typically around 95% .

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of piperazine, including our compound of interest, demonstrate significant inhibitory effects on AChE. This activity is crucial for developing treatments for neurodegenerative diseases where cholinergic signaling is impaired .

2. Antidiabetic Potential

In studies involving GPR119 agonists, compounds similar to 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have shown promise in improving glucose tolerance and promoting insulin secretion in models of type 2 diabetes . This suggests that our compound may also possess similar antidiabetic properties.

3. Neuroprotective Effects

The ability of piperazine derivatives to modulate neurotransmitter systems positions them as potential neuroprotective agents. The enhancement of cholinergic activity through AChE inhibition can lead to improved cognitive function and memory retention .

Study on Piperazine Derivatives

A study conducted by Varadaraju et al. (2013) evaluated various piperazine derivatives for their AChE inhibitory activity. The findings indicated that structural modifications significantly influenced the potency and efficacy of these compounds against AChE, suggesting that similar modifications could enhance the biological activity of our compound .

GPR119 Agonist Research

Another study explored the effects of fused-pyrimidine derivatives as GPR119 agonists, revealing that specific structural features contributed to their agonistic activity and metabolic benefits in diabetic models . This research underscores the potential for our compound to exhibit similar therapeutic effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C20H25ClN6O3 |

| Molecular Weight | 432.91 g/mol |

| AChE Inhibition | Yes |

| GPR119 Agonist Activity | Potentially positive |

| Neuroprotective Effects | Suggested |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical scaffold influencing solubility, receptor binding, and metabolic stability. Below is a comparison with analogs featuring modified piperazine substituents:

The 2-methoxyethyl chain at the 7-position balances this by introducing moderate hydrophilicity .

Modifications at the 7-Position

The 7-position substituent significantly impacts pharmacokinetics:

Key Insight : The 2-methoxyethyl group in the target compound offers a compromise between hydrophilicity and metabolic stability, unlike the octyl chain (too hydrophobic) or propargyl group (reactive) .

Physicochemical Properties and Computational Predictions

Note: The target compound’s higher molecular weight and LogP compared to CID 950535 suggest better tissue penetration but possible solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.